Pentachlorophenyl laurate

Description

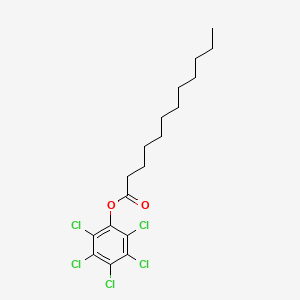

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNJWAXSYGAMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058078 | |

| Record name | Pentachlorophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-94-9 | |

| Record name | Pentachlorophenyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorophenyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2,3,4,5,6-pentachlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorophenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROPHENYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6129G97EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentachlorophenyl Laurate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of pentachlorophenyl laurate. The information is intended to support research and development activities involving this compound.

Chemical Identity and Structure

This compound is an organochlorine compound, specifically an ester of pentachlorophenol (B1679276) and lauric acid.[1][2] Its structure is characterized by a pentachlorinated phenyl group attached to a twelve-carbon laurate chain via an ester linkage.[2] This structure imparts significant lipophilicity to the molecule.[1]

IUPAC Name: (2,3,4,5,6-pentachlorophenyl) dodecanoate[3] CAS Number: 3772-94-9[3] Molecular Formula: C18H23Cl5O2[3]

The chemical structure of this compound is represented by the following SMILES notation: CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and evaluation.

| Property | Value | Reference |

| Molecular Weight | 448.64 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 46.5 °C | [5] |

| Boiling Point | 210 °C at 2 Torr | [2][5] |

| Density | 1.274 g/cm³ | [5] |

| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and hexanes; Soluble in acetone, esters, and ethers. | [2][5] |

| Vapor Pressure | 6.53 x 10⁻¹⁰ mmHg at 25°C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 8.78 - 9.27 | [6][7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 12 | [6] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via direct esterification of pentachlorophenol with lauric acid.[2] A general laboratory-scale protocol is outlined below.

Materials:

-

Lauric acid

-

Pentachlorophenol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL three-neck round-bottom flask, add 50 g of lauric acid and 66.5 g of pentachlorophenol.[2]

-

Add 200 mL of benzene to the flask as a solvent.[2]

-

Set up the apparatus for reflux with stirring.

-

Heat the mixture to reflux.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.[2]

-

Continue heating and stirring at reflux for 30 minutes.[2]

-

After the initial reflux period, continue heating and stirring for an additional 30 minutes to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Transfer the mixture to a separatory funnel and neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[2]

-

Wash the organic layer with water to remove any remaining salts.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Remove the benzene solvent under reduced pressure using a rotary evaporator to yield crude this compound.[2]

-

The crude product can be further purified by recrystallization.

A logical workflow for the synthesis and purification process is illustrated in the following diagram.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The following provides a general protocol for its determination.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1)[6]

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Sample vials

Chromatographic Conditions (starting point):

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for MS applications.[6][7] The exact ratio should be optimized for best separation.

-

Column: A reverse-phase C18 column is suitable for this non-polar analyte.[6]

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Flow Rate: A typical flow rate is 1.0 mL/min, but may need optimization.

-

Injection Volume: 10-20 µL, depending on concentration and sensitivity.

Procedure:

-

Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the samples.

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

An experimental workflow for the HPLC analysis is depicted below.

Biological Activity and Applications

This compound is primarily known for its use as a fungicide and biocide.[1][6] It has been used as a wood preservative and in textiles to prevent microbial growth.[2][8] Its biological activity is largely attributed to the properties of pentachlorophenol, which can be released upon hydrolysis of the ester. Pentachlorophenol is a known toxicant. The laurate ester form is less toxic than pentachlorophenol itself.[2]

Due to its persistence in the environment and potential toxicity, its use has been restricted in many regions.[1][8] For drug development professionals, while not a therapeutic agent itself, understanding the properties of such compounds can be relevant in toxicology and environmental impact assessments of other chlorinated compounds.

Safety and Handling

This compound is classified as toxic if swallowed and may cause cancer.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. CAS 3772-94-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C18H23Cl5O2 | CID 62524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. echemi.com [echemi.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pentachlorophenyl Laurate: A Technical Guide to its Fungicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorophenyl laurate (PCP-L) is an organochlorine compound recognized for its fungicidal properties. This technical guide delineates the core mechanism of action of PCP-L, consolidating available scientific evidence. The primary mode of action is the enzymatic hydrolysis of PCP-L into its active metabolite, pentachlorophenol (B1679276) (PCP), and lauric acid by fungal esterases. Subsequently, PCP acts as a potent uncoupler of oxidative phosphorylation within the fungal mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death. This guide provides a detailed overview of this mechanism, supported by experimental protocols and data, to aid researchers in the study and development of antifungal agents.

Core Mechanism of Action: A Pro-Fungicide Approach

The fungicidal activity of this compound is not inherent to the molecule itself but rather relies on its bioactivation by the target fungus. It functions as a pro-fungicide, being metabolized into the highly toxic pentachlorophenol (PCP).

Enzymatic Hydrolysis

The initial and rate-limiting step in the mechanism of action of PCP-L is its hydrolysis by fungal enzymes. Fungi produce a variety of extracellular and intracellular esterases that can cleave the ester bond of PCP-L. This enzymatic action releases pentachlorophenol and lauric acid. The lipophilic nature of PCP-L, due to the laurate chain, likely facilitates its passive diffusion across the fungal cell wall and membrane, bringing it into contact with these hydrolytic enzymes. Fungal esterases, including lipases and carboxylesterases, are known to be involved in the metabolism of various xenobiotic compounds.

The general reaction for this hydrolysis is as follows:

This compound + H₂O ---(Fungal Esterase)--> Pentachlorophenol + Lauric Acid

Uncoupling of Oxidative Phosphorylation by Pentachlorophenol

Once released within the fungal cell, pentachlorophenol exerts its potent fungicidal effect by acting as an uncoupler of oxidative phosphorylation in the mitochondria. This is a well-established mechanism for PCP.

The process of oxidative phosphorylation involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane. This process pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton motive force (PMF). The energy stored in this gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate.

PCP disrupts this process by acting as a protonophore. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group of PCP becomes protonated. The protonated, neutral form of PCP then diffuses back across the membrane into the more alkaline mitochondrial matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy generated by the ETC is consequently lost as heat instead of being used for ATP production. The depletion of ATP, the primary energy currency of the cell, leads to the cessation of essential cellular processes and ultimately results in cell death.

Quantitative Data

Direct quantitative data on the antifungal activity of this compound is limited in publicly available literature. However, the fungicidal efficacy is dependent on its conversion to pentachlorophenol. The following table summarizes the reported inhibitory activity of pentachlorophenol against a common fungal species.

| Fungal Species | Test Method | Endpoint | Concentration | Reference |

| Aspergillus niger | Agar-based growth inhibition | Inhibition of mycelial growth and conidia development | Not specified as MIC | [1] |

| Various ruminal bacteria | Broth dilution | Growth depression | 9.4 to 375.4 µM | [2] |

Note: The data for ruminal bacteria is included to provide a general indication of the antimicrobial concentration range of PCP.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method and can be used to determine the lowest concentration of PCP-L that inhibits the visible growth of a specific fungus.[3][4][5]

Materials:

-

This compound (PCP-L)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fungal isolate of interest (e.g., Aspergillus niger, Candida albicans)

-

Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Preparation of PCP-L Stock Solution:

-

Prepare a high-concentration stock solution of PCP-L in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium to obtain fresh colonies or spores.

-

Suspend the fungal growth in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the standardized inoculum in the growth medium to the final desired concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast).

-

-

Microdilution Plate Setup:

-

Dispense 100 µL of the growth medium into all wells of a 96-well plate.

-

Add 100 µL of the PCP-L stock solution to the first well of a row and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

-

This will create a range of PCP-L concentrations.

-

Include a growth control well (medium and inoculum, no PCP-L) and a sterility control well (medium only).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of PCP-L at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Experimental Workflow to Verify Hydrolysis of PCP-L by Fungal Enzymes

This workflow outlines a method to confirm that fungal enzymes hydrolyze PCP-L to PCP.

Conclusion

The fungicidal action of this compound is a two-step process initiated by the metabolic activity of the target fungus. As a pro-fungicide, PCP-L is hydrolyzed by fungal esterases to release the active toxicant, pentachlorophenol. PCP then disrupts the vital process of oxidative phosphorylation by uncoupling it from ATP synthesis, leading to a rapid depletion of cellular energy and subsequent cell death. This in-depth understanding of its mechanism of action is crucial for the informed use of this compound and for the development of novel antifungal strategies that may exploit similar bioactivatable designs. Further research is warranted to identify the specific fungal esterases involved and to quantify the antifungal efficacy of PCP-L against a broader range of pathogenic fungi.

References

- 1. Antifungal Potential of Host Defense Peptide Mimetics in a Mouse Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pentachlorophenyl laurate CAS number 3772-94-9 technical data sheet

An In-depth Technical Guide to Pentachlorophenyl Laurate (CAS: 3772-94-9)

This technical guide provides a comprehensive overview of this compound, CAS number 3772-94-9, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, safety information, and biological effects, with a focus on its presumed mechanism of action through its hydrolysis to pentachlorophenol (B1679276).

Chemical and Physical Properties

This compound is an organochlorine compound notable for its use as a pesticide and biocide.[1] It is a white to off-white solid at room temperature and possesses lipophilic properties due to the laurate hydrocarbon chain, making it soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3772-94-9 | [1] |

| Molecular Formula | C₁₈H₂₃Cl₅O₂ | [1] |

| Molecular Weight | 448.64 g/mol | [2] |

| Melting Point | 46.5 °C | ECHEMI |

| Boiling Point | 210 °C at 2 Torr | ECHEMI |

| Flash Point | 162 °C | ECHEMI |

| Density | 1.274 g/cm³ | ECHEMI |

| Solubility | Insoluble in water; Soluble in acetone, esters, and ethers. Slightly soluble in chloroform (B151607) and hexanes. | ChemBK, ECHEMI |

| Vapor Pressure | 2.0 x 10⁻⁶ Pa at 20 °C (estimated) | ECHEMI |

| LogP | 8.77990 | ECHEMI |

| Appearance | White to off-white solid; Brown viscous oil | [1], ChemBK |

Table 2: Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2,3,4,5,6-pentachlorophenyl) dodecanoate | [2] |

| Synonyms | Mystox LPL, Pentachlorophenyl dodecanoate, Lauryl pentachlorophenate | [2] |

| InChI | InChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3 | [1] |

| InChIKey | MKNJWAXSYGAMGJ-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | [2] |

Safety and Handling

This compound is classified as toxic if swallowed and is suspected of causing cancer.[2] It is also very toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Carcinogenicity | 1B | H350: May cause cancer |

| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling and Storage: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Biological Activity and Mechanism of Action

The biological effects of this compound are believed to be closely related to those of pentachlorophenol (PCP), its active metabolite. The drug effect of this compound is similar to pentachlorophenol, though with lower toxicity. It is presumed that in biological systems, the ester bond of this compound is hydrolyzed, releasing pentachlorophenol.

Pentachlorophenol is a known uncoupler of oxidative phosphorylation. Its major toxic metabolite, tetrachlorohydroquinone (B164984) (TCHQ), is known to generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.

Signaling Pathways of Pentachlorophenol and its Metabolites

The following diagram illustrates the proposed signaling cascade initiated by the metabolites of pentachlorophenol, which are relevant to the biological activity of this compound.

References

Toxicological profile of Pentachlorophenyl laurate in non-target organisms

An In-depth Technical Guide to the Toxicological Profile of Pentachlorophenyl Laurate in Non-target Organisms

Introduction

This compound (PCPL), with the CAS Number 3772-94-9, is the ester of pentachlorophenol (B1679276) (PCP) and lauric acid.[1] It has been utilized as a fungicide, particularly for the preservation of textiles and paper.[1][2] The toxicological impact of PCPL is not attributed to the ester itself but rather to the release of free pentachlorophenol.[2] This release is primarily facilitated by hydrolysis driven by microbial activity in environmental matrices like soil.[2] Consequently, the environmental and toxicological profile of PCPL is intrinsically linked to that of PCP, a well-documented and highly toxic compound. This guide provides a comprehensive overview of the toxicological effects of PCPL on non-target organisms, drawing heavily on the extensive data available for its active hydrolysis product, pentachlorophenol.

Technical-grade PCP, which is the common form in environmental exposures, typically contains 85-90% pentachlorophenol along with various impurities.[3][4] These contaminants, including other chlorophenols, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), can significantly contribute to the overall toxicity.[3][5]

Table 1: Chemical and Physical Properties of Pentachlorophenol (PCP)

| Property | Value | Reference(s) |

| Molecular Formula | C₆HCl₅O | [6] |

| Molecular Weight | 266.34 g/mol | [7] |

| Appearance | Colorless to light brown needle-like crystals | [1] |

| Odor | Characteristic phenolic odor | [1] |

| Boiling Point | 310 °C (decomposes) | [1] |

| Melting Point | 191 °C (anhydrous) | [1] |

| Water Solubility | 80 mg/L at 20 °C | [1] |

| Vapor Pressure | 1.1 × 10⁻⁴ mm Hg (0.02 Pa) at 20 °C | [1] |

| Log Octanol/Water Partition Coefficient (Kow) | 2.7 to 3.7 (inversely related to pH) | [8] |

| pKa | 4.7 | [6] |

Toxicological Profile in Non-Target Organisms

The environmental risk of PCPL is evaluated through the lens of PCP's known effects on various non-target species.

Aquatic Organisms

Pentachlorophenol is classified as very toxic to aquatic life and is recognized for causing long-lasting adverse effects in aquatic environments.[1] The toxicity of PCP in water is significantly influenced by pH; it becomes more toxic under acidic conditions, which increases the proportion of the more lipid-soluble, non-ionized form.[8]

Table 2: Acute and Chronic Toxicity of Pentachlorophenol (PCP) to Aquatic Organisms

| Organism Group | Species Example | Endpoint | Concentration (µg/L) | Reference(s) |

| Freshwater Fish | Salmonid species | 96-hour LC₅₀ | 34 - 128 | [7] |

| Non-salmonid species | 96-hour LC₅₀ | 60 - 600 | [7] | |

| Various species | Chronic Value | 3.2 | [7] | |

| Freshwater Invertebrates | Daphnia pulex | 48-hour EC₅₀ | 2,000 | [7] |

| Sensitive species | Acute LC₅₀ | 240 - 2,000 | [8] | |

| Saltwater Fish | Various species | Acute LC₅₀ | 38 - 440 | [8] |

| Saltwater Invertebrates | Various species | Acute LC₅₀ | 84 - >10,000 | [8] |

| Aquatic Plants | Skeletonema costatum | EC₅₀ | 17 | [7] |

| Various species | 96-hour EC₅₀ | 80 - 7,000 | [8] | |

| Marine species | Short-term EC₅₀ | 280 - 300 | [8] |

Terrestrial Organisms

Soil Invertebrates: PCP demonstrates significant toxicity to soil-dwelling invertebrates. An LC₅₀ value of 10 mg/kg has been reported for the earthworm Eisenia foetida andrei following a 28-day exposure.[5]

Plants: PCP exhibits phytotoxicity. A 25% reduction in the growth of lettuce was observed at a soil concentration of 3.2 mg/kg, with a 50% reduction at 4.8 mg/kg.[5] For turnips, a 50% growth reduction was noted at a concentration of 11.32 mg/kg.[5]

Avian Species

While specific toxicity data for PCPL or PCP in avian species were not found in the reviewed literature, standard toxicological testing for pesticides in birds involves acute oral and dietary toxicity tests to determine LD₅₀ and LC₅₀ values, respectively.[9][10] Given the high toxicity of PCP in other species, it is reasonable to infer a significant risk to birds through ingestion of contaminated food or water.

Mammals

Table 3: Mammalian Toxicity of Pentachlorophenol (PCP)

| Species | Endpoint | Dose (mg/kg/day) | Effect | Reference(s) |

| Rat | Acute Oral LD₅₀ | 80 - 120 | Lethality | [13] |

| Rat | Developmental NOAEL | 30 | No-Observed-Adverse-Effect-Level for developmental toxicity | [14] |

| Rat | Developmental LOAEL | 80 | Lowest-Observed-Adverse-Effect-Level: Increased resorptions, reduced fetal weight, malformations | [14] |

| Mouse | Developmental Toxicity | 0.02 - 2 | Increased fetal loss rate and disordered placental chorionic villi structure | [15] |

Experimental Protocols

PCPL Hydrolysis by Soil Microorganisms

This protocol describes the method used to confirm that PCPL is hydrolyzed to PCP by microbial action in soil.[2]

-

Objective: To demonstrate and quantify the conversion of PCPL to PCP in a soil environment.

-

Apparatus: A modified perfusion system designed to circulate a nutrient solution through a soil sample without direct contact with the PCPL-treated material. A glass-fiber tape screen is used to separate the test fabric from the soil.[2]

-

Methodology:

-

A strip of fabric is treated with a known concentration of PCPL (e.g., 1% or 2%).[2]

-

The treated fabric is placed within the perfusion assembly, separated from the soil by the screen.

-

The system is sterilized and then inoculated with a suspension of soil microorganisms.[2]

-

A sterile nutrient salt solution is continuously circulated through the soil.[2]

-

The perfusate is collected at regular time intervals.

-

Collected samples are analyzed using chromatographic techniques to detect and quantify the amount of PCP released.[2]

-

-

Endpoint: The primary endpoint is the concentration of PCP detected in the perfusate over time, which serves as a direct indication of the rate and extent of PCPL hydrolysis.[2]

Caption: Workflow for demonstrating the microbial hydrolysis of PCPL to PCP using a soil perfusion system.

General Protocol: Acute Oral Toxicity (Limit Test)

This protocol is a generalized methodology based on standard regulatory guidelines for chemical safety testing.[16][17]

-

Objective: To determine the acute toxicity of a substance following a single oral dose.

-

Test Species: Typically young adult rats or mice, often using a single sex (e.g., female).[16]

-

Methodology:

-

Animals are acclimatized and then fasted prior to dosing (e.g., overnight for rats).[16]

-

A single high dose of the test substance is administered, often at a limit dose of 2000 or 5000 mg/kg body weight, via oral gavage.[16][17]

-

Animals are closely observed for signs of toxicity immediately after dosing (e.g., at 0.5, 1, 2, and 4 hours) and then daily for 14 days.[17]

-

Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

-

Body weights are recorded weekly.[17]

-

At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy.[17]

-

-

Endpoints: Mortality, incidence and severity of clinical signs of toxicity, body weight changes, and gross pathological findings.

General Protocol: Developmental Toxicity Study

This protocol is based on the design of a developmental toxicity study conducted for pentachlorophenol in rats.[14]

-

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

-

Test Species: Pregnant female rodents (e.g., Sprague-Dawley rats).

-

Methodology:

-

The test substance is administered daily via oral gavage during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).[14]

-

At least three dose levels and a concurrent vehicle control group are used.

-

Maternal animals are monitored daily for clinical signs of toxicity, and body weights are recorded regularly.

-

Shortly before the expected day of parturition (e.g., gestation day 20), dams are euthanized.[14]

-

A detailed examination of the uterine contents is performed to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[14]

-

All live fetuses are weighed, sexed, and examined for external, visceral (soft tissue), and skeletal abnormalities.[14]

-

-

Endpoints: Maternal endpoints include mortality, clinical signs, and body weight changes. Developmental endpoints include pre- and post-implantation loss, live litter size, fetal body weights, and the incidence of fetal malformations and variations.[14]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of PCPL is mediated by PCP. The primary molecular mechanism of PCP's toxicity is the uncoupling of oxidative phosphorylation .[18] By disrupting the proton gradient across the inner mitochondrial membrane, PCP inhibits ATP synthesis, causing the energy to be released as heat, which can lead to hyperthermia.[13][18]

Recent studies have also elucidated other pathways. A study on pregnant mice demonstrated that PCP exposure can induce developmental toxicity through the modulation of autophagy .[15] The proposed mechanism suggests that PCP exposure leads to the downregulation of microRNA (miR)-30a-5p. This microRNA normally inhibits the expression of Beclin1, a key protein in the initiation of autophagy. With reduced inhibition from miR-30a-5p, Beclin1 expression is upregulated, leading to an induction of autophagy in the placenta, which ultimately results in an increased rate of fetal loss.[15]

Caption: Proposed signaling pathway for PCP-induced developmental toxicity mediated by autophagy in mice.

Conclusion

The toxicological profile of this compound in non-target organisms is critically dependent on its environmental hydrolysis to the highly toxic compound, Pentachlorophenol. The available data, predominantly from studies on PCP, indicates that PCPL poses a substantial risk to a wide array of organisms. It is very toxic to aquatic life, with effects observed at low microgram-per-liter concentrations. It also presents a significant hazard to soil invertebrates, plants, and mammals, where it can cause a range of adverse effects including mortality, developmental abnormalities, and organ damage.

The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a fundamental disruption of cellular energy metabolism. Furthermore, emerging evidence points to more specific mechanisms, such as the induction of autophagy-mediated developmental toxicity. Given the widespread historical use of PCP and its derivatives, and the clear evidence of its toxicity, PCPL should be considered a substance of significant environmental concern. Further research focusing directly on the environmental fate, toxicokinetics, and specific toxicological effects of PCPL is warranted to refine risk assessments for this compound.

References

- 1. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pentachlorophenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ccme.ca [ccme.ca]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. epa.gov [epa.gov]

- 8. eurochlor.org [eurochlor.org]

- 9. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stillmeadow.com [stillmeadow.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. epa.gov [epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. A study of the developmental toxicity potential of pentachlorophenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maternal pentachlorophenol exposure induces developmental toxicity mediated by autophagy on pregnancy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. agc-chemicals.com [agc-chemicals.com]

- 18. Human pentachlorophenol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Pentachlorophenyl laurate to pentachlorophenol in soil

An In-depth Examination of the Transformation of Pentachlorophenyl Laurate to the Potent Biocide Pentachlorophenol (B1679276) in the Soil Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PCPL), a lipophilic ester of pentachlorophenol (PCP), has been utilized as a fungicide and wood preservative. Its efficacy is predicated on its hydrolysis to the more toxic and biocidal pentachlorophenol. This technical guide delves into the critical process of PCPL hydrolysis within the soil matrix, a key determinant of its environmental fate and biocidal activity. This document synthesizes available scientific evidence, outlines detailed experimental protocols for studying this transformation, and presents quantitative data where available. The hydrolysis is primarily a biologically mediated process, driven by the enzymatic activity of soil microorganisms. This guide provides researchers with the necessary framework to investigate the kinetics and mechanisms of this important environmental transformation.

Introduction

Pentachlorophenol (PCP) is a broad-spectrum biocide that has been used extensively as a pesticide, disinfectant, and wood preservative. Due to its toxicity and persistence in the environment, its use has been restricted in many countries. This compound (PCPL) was developed as a less volatile and less water-soluble alternative to PCP, with the expectation that it would gradually release the active PCP molecule through hydrolysis. The primary route of this transformation in the environment is through the action of soil microorganisms.[1] Understanding the rate and extent of this hydrolysis is crucial for assessing the environmental risk and efficacy of PCPL-treated materials.

The hydrolysis of PCPL involves the cleavage of the ester bond, yielding pentachlorophenol and lauric acid. This reaction is catalyzed by hydrolase and esterase enzymes present in a wide range of soil microorganisms.

Quantitative Data on Hydrolysis

Direct quantitative data on the hydrolysis rate and half-life of this compound in soil is limited in publicly available literature. Most studies have focused on the degradation of the resulting pentachlorophenol. However, based on the principle of microbial degradation of esters, the rate of hydrolysis is expected to be influenced by several soil parameters.

While specific half-life values for PCPL are not readily found, the half-life of its hydrolysis product, pentachlorophenol, in soil can range from 23 to 178 days in aerobic, unacclimated environments.[2] Under anaerobic (flooded) conditions, the half-life of PCP has been observed to be shorter, ranging from 10 to 70 days.[3] It is important to note that these values represent the degradation of PCP itself and not the initial hydrolysis of PCPL. The rate of PCPL hydrolysis will be a key factor in determining the overall persistence and availability of PCP in the soil.

Table 1: Factors Influencing the Hydrolysis of this compound in Soil

| Factor | Influence on Hydrolysis Rate | Rationale |

| Microbial Population | Increases | Higher populations of microorganisms with esterase activity will accelerate the hydrolysis. |

| Soil Moisture | Increases (up to an optimum) | Water is a reactant in the hydrolysis reaction, and microbial activity is generally higher in moist soils. |

| Temperature | Increases (up to an optimum) | Microbial and enzymatic activity generally increase with temperature within a certain range. |

| Soil pH | Varies | The optimal pH for the specific microbial esterases will determine the rate of hydrolysis. |

| Organic Matter Content | Can either increase or decrease | Organic matter can serve as a nutrient source for microorganisms, potentially increasing hydrolysis. Conversely, it can also lead to increased sorption of the lipophilic PCPL, reducing its bioavailability for microbial attack. |

Experimental Protocols

To investigate the hydrolysis of this compound to pentachlorophenol in soil, a soil incubation study is the most appropriate method. The following protocol is a comprehensive guideline that can be adapted to specific research questions.

Soil Sample Collection and Preparation

-

Soil Collection: Collect soil samples from the desired location and depth. For a baseline study, a standard soil type (e.g., sandy loam, clay loam) can be used.

-

Sieving: Air-dry the soil and pass it through a 2-mm sieve to remove large debris and ensure homogeneity.

-

Characterization: Analyze the soil for its key physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

Sterilization (for abiotic control): To differentiate between microbial and chemical hydrolysis, a set of soil samples should be sterilized. Autoclaving (e.g., at 121°C for 60 minutes on two consecutive days) is a common method.

Soil Incubation Experiment

-

Spiking: Treat the soil samples with a known concentration of this compound. The PCPL should be dissolved in a suitable solvent (e.g., acetone) and thoroughly mixed with the soil. The solvent should then be allowed to evaporate completely.

-

Incubation Conditions: Place the treated soil samples in incubation vessels (e.g., glass jars). Maintain the soil moisture at a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

-

Experimental Groups:

-

Active Soil: Non-sterilized soil treated with PCPL.

-

Abiotic Control: Sterilized soil treated with PCPL.

-

Untreated Control: Non-sterilized soil without PCPL.

-

Analytical Methodology: Simultaneous Extraction and Analysis

-

Extraction:

-

Weigh a subsample of the collected soil (e.g., 10 g).

-

Add an extraction solvent mixture. A common mixture for both the parent ester and the phenolic product is a combination of a polar and a non-polar solvent, such as acetone (B3395972) and hexane (B92381) (1:1 v/v).

-

Extract the sample using a method such as sonication or accelerated solvent extraction (ASE).

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the soil pellet for exhaustive recovery.

-

Combine the supernatants.

-

-

Clean-up:

-

The combined extract may need to be cleaned up to remove interfering substances from the soil matrix. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is a common technique.

-

-

Analysis:

-

Analyze the cleaned extract for the concentrations of both this compound and pentachlorophenol.

-

High-performance liquid chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS) is a suitable analytical technique. A gas chromatography (GC) method with an electron capture detector (ECD) or a mass spectrometer (GC-MS) can also be used, often requiring derivatization of the pentachlorophenol.[4]

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for a soil incubation study investigating the hydrolysis of this compound.

Caption: Experimental workflow for studying PCPL hydrolysis in soil.

Hydrolysis Pathway

The hydrolysis of this compound is a microbially mediated process that results in the formation of pentachlorophenol and lauric acid. This can be visualized as a simple signaling pathway.

Caption: Microbial hydrolysis of PCPL to PCP and lauric acid.

Conclusion

The hydrolysis of this compound to pentachlorophenol in soil is a critical transformation that dictates its environmental behavior and biocidal activity. While direct quantitative data on the kinetics of this specific reaction remains sparse, it is evident that the process is primarily driven by soil microbial activity. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the rate and mechanisms of this hydrolysis. Further research is needed to generate specific kinetic data under various soil conditions to better predict the environmental fate of PCPL and to inform risk assessments. Such studies will contribute to a more comprehensive understanding of the environmental impact of this and similar ester-based biocides.

References

Pentachlorophenyl Laurate: A Technical Guide to a Persistent Organic Pollutant

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentachlorophenyl laurate (PCPL) as a persistent organic pollutant (POP). Given the limited availability of specific data for PCPL, this guide incorporates data for its primary hydrolysis product, pentachlorophenol (B1679276) (PCP), as a surrogate, a common practice supported by scientific literature.

Introduction

This compound (CAS No. 3772-94-9) is an organochlorine compound, an ester formed from pentachlorophenol and lauric acid.[1][2] It has been historically used as a fungicide and biocide, with notable applications in the textile industry.[1][2] Recognizing its persistence in the environment and its link to the well-documented toxic effects of PCP, PCPL, alongside PCP and its salts, is listed as a persistent organic pollutant under the Stockholm Convention.[3][4][5][6] The environmental fate and toxicological profile of PCPL are considered to be analogous to those of PCP, as PCPL readily hydrolyzes to form PCP and lauric acid.[1][7] This guide synthesizes the available technical information to provide a thorough understanding of PCPL's properties, environmental impact, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its environmental behavior and toxicokinetics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3772-94-9 | [8][9][10] |

| Molecular Formula | C₁₈H₂₃Cl₅O₂ | [8][9][10] |

| Molecular Weight | 448.64 g/mol | [9][10] |

| Appearance | White to off-white solid or brown viscous oil | [9] |

| Melting Point | 46.5 °C | [8][9][11] |

| Boiling Point | 210 °C at 2 Torr | [9][11] |

| Vapor Pressure | 2.0 x 10⁻⁶ Pa at 20 °C (estimated) | [9][11] |

| Water Solubility | Insoluble | [9] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ether; slightly soluble in chloroform (B151607) and hexanes | [8][9] |

| LogP (Octanol-Water Partition Coefficient) | 8.78 | [8][11] |

Environmental Fate and Persistence

The environmental persistence of PCPL is of significant concern. While direct quantitative data on its half-life is limited, its degradation is intrinsically linked to its hydrolysis to the more stable and persistent PCP.

Table 2: Environmental Persistence of Pentachlorophenol (PCP) as a Surrogate for PCPL

| Environmental Compartment | Half-life | Reference(s) |

| Atmosphere (Photo-oxidation) | 45 - 467 days | [12] |

| Surface Water (Biodegradation) | 194 - 1250 days | [12] |

| Soil (Aerobic Biodegradation) | Approximately 270 days | [12] |

| Sediment (Anaerobic Biodegradation) | 388 - 1250 days | [12] |

Bioaccumulation Potential

Table 3: Bioaccumulation of Pentachlorophenol (PCP) as a Surrogate for PCPL

| Organism/Trophic Level | Bioaccumulation Factor (BAF) | Reference(s) |

| Bluegill Sunfish (Trophic Level 3) | 3.272 | [13] |

| Piscivorous Fish (Trophic Level 4) | 4.187 | [13] |

Toxicological Profile

The toxicity of PCPL is predominantly attributed to its in-vivo hydrolysis to PCP, a compound with well-documented adverse health effects across various organisms.

Table 4: Mammalian Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

| Toxicological Endpoint | Test Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Mouse (female) | 117 mg/kg | [14] |

| Acute Oral LD₅₀ | Mouse (male) | 177 mg/kg | [14] |

| Developmental No-Observed-Adverse-Effect-Level (NOAEL) | Rat | 30 mg/kg/day | [15] |

| Maternal Toxicity No-Observed-Adverse-Effect-Level (NOAEL) | Rat | 30 mg/kg/day | [15] |

| Developmental Lowest-Observed-Adverse-Effect-Level (LOAEL) | Rat | 80 mg/kg/day | [15] |

Table 5: Aquatic Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

| Toxicological Endpoint | Test Species | Value | Reference(s) |

| Acute LC₅₀ (96 hours) | Freshwater Fish (sensitive species) | 3.2 µg/L | [16] |

| Acute LC₅₀ (96 hours) | Saltwater Fish | 53 µg/L | [16] |

| Chronic Toxicity | Freshwater Aquatic Life | 3.2 µg/L | [16] |

| Chronic Toxicity | Saltwater Aquatic Life | 34 µg/L | [16] |

Degradation Pathway and Mechanism of Action

The primary event in the biological activity and degradation of PCPL is its hydrolysis to PCP. PCP is a known uncoupler of oxidative phosphorylation, disrupting cellular energy production. The subsequent environmental degradation of PCP can proceed through various biotic and abiotic pathways.

Caption: Hydrolysis of PCPL and subsequent degradation of PCP.

Experimental Protocols

While specific, validated protocols for PCPL are not widely available, established methods for PCP can be readily adapted. This typically involves incorporating a hydrolysis step to convert PCPL to PCP prior to analysis.

Sample Preparation from Environmental Matrices

-

Extraction:

-

Aqueous Samples: Acidify the sample to a pH below 2 using a strong acid (e.g., sulfuric acid). Proceed with liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or a hexane/acetone mixture.

-

Solid Matrices (Soil, Sediment): Employ Soxhlet extraction with a solvent system like acetone/hexane to efficiently extract the analyte.

-

-

Hydrolysis Step:

-

To convert PCPL to PCP, treat the obtained extract with a solution of potassium hydroxide (B78521) in methanol.

-

Following hydrolysis, neutralize the solution and perform a back-extraction of the resulting PCP into an organic solvent.

-

-

Extract Clean-up:

-

Utilize solid-phase extraction (SPE) with cartridges containing silica (B1680970) gel or Florisil to eliminate interfering matrix components.

-

-

Derivatization (for Gas Chromatography):

-

For analysis by gas chromatography, derivatize the hydroxyl group of PCP to enhance its volatility. Common methods include acetylation using acetic anhydride (B1165640) or methylation with diazomethane.

-

Instrumental Analysis

-

Instrumentation: A gas chromatograph coupled with an Electron Capture Detector (ECD) for high sensitivity towards halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.

-

Analytical Column: A capillary column with a non-polar or semi-polar stationary phase, such as a DB-5ms or equivalent.

-

Injection: Splitless injection is recommended for trace-level analysis.

-

Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 60°C) to a final temperature sufficient to elute the derivatized analyte (e.g., 280°C).

-

Instrumentation: An HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.[17]

-

Analytical Column: A C18 reversed-phase column is typically used for the separation.[17]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., with formic or acetic acid).

-

Detection:

-

UV Detection: Monitoring at a wavelength where PCP exhibits strong absorbance, such as 254 nm.

-

MS/MS Detection: Provides superior selectivity and lower detection limits through the monitoring of specific precursor-product ion transitions.

-

Analytical Workflow

The diagram below outlines a logical experimental workflow for the determination of PCPL in environmental samples.

Caption: Experimental workflow for PCPL analysis.

Conclusion

This compound remains a significant persistent organic pollutant due to its historical usage and its direct pathway to the formation of the highly toxic and persistent pentachlorophenol. While specific toxicological and environmental fate data for PCPL is sparse, the wealth of information on PCP provides a strong basis for risk assessment and regulatory action. The analytical methodologies detailed in this guide, adapted from well-established procedures for PCP, offer a robust framework for the monitoring and further investigation of PCPL in the environment. Continued research is essential to fully elucidate the distinct properties and potential risks associated with PCPL itself.

References

- 1. chm.pops.int [chm.pops.int]

- 2. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Listing of POPs in the Stockholm Convention [pops.int]

- 4. PCP Overview [pops.int]

- 5. pops.int [pops.int]

- 6. chm.pops.int [chm.pops.int]

- 7. tandfonline.com [tandfonline.com]

- 8. lookchem.com [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | C18H23Cl5O2 | CID 62524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. canada.ca [canada.ca]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of the developmental toxicity potential of pentachlorophenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. pubs.usgs.gov [pubs.usgs.gov]

Methodological & Application

Application Note: Quantitative Analysis of Pentachlorophenyl Laurate in Treated Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is an ester of pentachlorophenol (B1679276) (PCP) and lauric acid, historically used as a fungicide and bactericide in textiles to prevent microbial degradation, particularly in materials subjected to harsh environmental conditions.[1] Due to the toxicity and persistence of its hydrolysis product, pentachlorophenol, regulatory bodies worldwide have restricted its use. Accurate and sensitive quantitative analysis of PCPL in treated textiles is crucial for quality control, regulatory compliance, and risk assessment.

This application note provides detailed protocols for the quantitative analysis of PCPL in textile matrices. The methodology is based on the alkaline hydrolysis of PCPL to PCP, followed by extraction and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for PCPL levels in various textile samples, demonstrating the application of the described analytical methods.

Table 1: PCPL Concentration in Various Textile Samples Determined by HPLC-UV

| Sample ID | Textile Type | PCPL Concentration (mg/kg) | Recovery (%) | RSD (%) (n=3) |

| TXT-001 | Cotton Canvas | 15.8 | 92.5 | 4.1 |

| TXT-002 | Jute Twine | 25.2 | 89.1 | 5.3 |

| TXT-003 | Polyester Blend | 8.5 | 95.3 | 3.5 |

| TXT-004 | Untreated Cotton | < LOQ* | N/A | N/A |

*LOQ (Limit of Quantification) = 0.5 mg/kg

Table 2: PCPL Concentration in Spiked Textile Samples Determined by GC-MS

| Sample ID | Textile Type | Spiked Concentration (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) | RSD (%) (n=3) |

| SPK-001 | Cotton | 5.0 | 4.8 | 96.0 | 2.8 |

| SPK-002 | Cotton | 20.0 | 19.1 | 95.5 | 3.1 |

| SPK-003 | Polyester | 5.0 | 4.9 | 98.0 | 2.5 |

| SPK-004 | Polyester | 20.0 | 19.5 | 97.5 | 2.9 |

Experimental Protocols

The overall workflow involves sample preparation, hydrolysis of PCPL to PCP, extraction of PCP, and subsequent quantification by either HPLC-UV or GC-MS.

Experimental Workflow Diagram

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Pentachlorophenyl laurate

An Application Note for the Analysis of Pentachlorophenyl Laurate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (PCP-L), the ester of pentachlorophenol (B1679276) and lauric acid, is a compound that has been used in industrial applications, including as a pesticide and preservative. Due to the persistence and toxicity associated with its pentachlorophenol moiety, sensitive and specific analytical methods are required for its detection and quantification in various matrices. This application note details a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for separating volatile and semi-volatile compounds and providing definitive identification based on mass-to-charge ratio.[1] The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a framework for sample preparation, instrument setup, and data analysis.

Experimental Protocol

This protocol provides a generalized approach. Users should optimize the procedure for their specific matrix (e.g., soil, water, biological tissue).

Sample Preparation (Solid Matrix Example)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic-assisted solvent extraction method is recommended for solid samples.[2][3][4]

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

If required, add an appropriate internal standard.

-

Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 5 minutes.[3]

-

Alternatively, for ultrasonic extraction, add 20 mL of a hexane (B92381) and ethyl acetate (B1210297) (9:1 v/v) mixture and sonicate for 15 minutes.[2][4]

-

Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the supernatant (acetonitrile or hexane/ethyl acetate layer) to a new centrifuge tube containing anhydrous magnesium sulfate (B86663) and a primary secondary amine (PSA) sorbent to remove polar interferences.

-

Vortex for 30 seconds and centrifuge for 5 minutes.[3]

-

Carefully collect the supernatant and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL in a GC vial.

-

GC-MS Instrumentation and Conditions

The following parameters are a starting point and can be adapted based on the specific instrument and column used. A system with an inert flow path is crucial to prevent the degradation of chlorinated analytes.[5]

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | Agilent 7890 GC or equivalent system with a split/splitless injector.[5] |

| GC Column | A non-polar DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its excellent separation of organochlorine compounds.[5][6][7] |

| Injector | Mode: SplitlessVolume: 1-2 µLTemperature: 250 °CLiner: Single taper with glass wool.[8] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min. |

| Oven Temperature Program | Initial Temp: 120 °C, hold for 1 minRamp 1: 25 °C/min to 230 °CRamp 2: 10 °C/min to 320 °CHold: 5 min.[8][9] |

| Mass Spectrometer (MS) | Agilent 5975B Inert MS or equivalent. |

| Ion Source | Mode: Electron Ionization (EI)Energy: 70 eV |

| Temperatures | MS Source: 230 °CMS Quadrupole: 150 °CTransfer Line: 280 °C |

| Acquisition Mode | Full Scan: m/z 50-550 for initial identification.Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[5] |

Results and Data Presentation

Due to its high molecular weight and low volatility, this compound is expected to be a late-eluting compound under the specified GC conditions. Identification is confirmed by matching the retention time and the acquired mass spectrum against a reference standard. For quantification, a multi-point calibration curve should be prepared.

Quantitative Data

The mass spectrum of this compound is characterized by a distinct isotopic cluster for the molecular ion [M]⁺ due to the presence of five chlorine atoms. The fragmentation pattern provides unique ions for confirmation and quantification.

| Analyte | Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | C₁₈H₂₃Cl₅O₂[10][11][12] | 448.64[11][13][14] | > 15 | 265 | 446, 183 |

-

m/z 446 [M]⁺: The monoisotopic molecular ion. The full isotopic cluster (446, 448, 450, etc.) is a key identifier.[10][12]

-

m/z 265: Represents the pentachlorophenoxy fragment [C₆Cl₅O]⁺, often a stable and abundant ion.

-

m/z 183: Represents the lauroyl cation [C₁₂H₂₃O]⁺.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the determination of this compound. The combination of chromatographic separation on a DB-5ms column and mass spectrometric detection allows for reliable identification and accurate quantification in complex matrices. The sample preparation steps are crucial for removing interferences and achieving low detection limits. This application note serves as a comprehensive guide for laboratories tasked with monitoring this and other related organochlorine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]

- 3. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. epa.gov [epa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound | C18H23Cl5O2 | CID 62524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. echemi.com [echemi.com]

- 14. lgcstandards.com [lgcstandards.com]

Application Notes and Protocols for Antifungal Susceptibility Testing Using Pentachlorophenyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is an organochlorine compound with potential antifungal properties. As the emergence of antifungal resistance continues to be a significant challenge in clinical practice and agriculture, the exploration of novel antifungal agents is critical. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to PCPL. The methodology is adapted from the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI). Given the absence of established CLSI or EUCAST breakpoints for PCPL, this protocol is intended for research and investigational purposes to determine the minimum inhibitory concentration (MIC) of PCPL against various fungal species.

Principle of the Test

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The test involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth of the fungus. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.

Materials and Reagents

-

This compound (PCPL)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS)

-

Sterile distilled water

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel pipettes

-

Spectrophotometer or microplate reader (optional)

-

Fungal isolates for testing

-

Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) for fungal culture

-

Sterile saline (0.85%) with 0.05% Tween 80 (for mold inoculum)

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Incubator

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound (PCPL)

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.

1. Preparation of Media

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 7.0. Sterilize by filtration.

2. Preparation of PCPL Stock Solution

-

Due to its low water solubility, PCPL should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.

3. Preparation of PCPL Dilution Series in Microtiter Plates

-

Dispense 100 µL of RPMI-MOPS medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 will be the sterility control (no inoculum).

-

Prepare an intermediate dilution of the PCPL stock solution in RPMI-MOPS medium. For example, to achieve a final concentration range of 0.125 to 64 µg/mL, prepare a starting concentration of 128 µg/mL in a separate tube.

-

Add 200 µL of the 128 µg/mL PCPL solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will contain no drug and will serve as a growth control. Well 12 will contain only uninoculated medium to serve as a sterility control.

4. Inoculum Preparation

-

Yeasts (e.g., Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto SDA at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Molds (e.g., Aspergillus spp., Fusarium spp.):

-

Grow the mold on PDA at 35°C for 7 days to encourage sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

-

Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by correlating spectrophotometer readings with colony counts.

-

Dilute this suspension as needed in RPMI-MOPS medium to achieve the target final inoculum concentration.

-

5. Inoculation of Microtiter Plates

-

Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not inoculate well 12 (sterility control).

-

The final volume in each test well will be 200 µL. The final concentration of PCPL will be half of the initial concentration in each well.

6. Incubation

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C.

-

Incubation times:

-

Candida spp.: 24 hours

-

Cryptococcus spp.: 72 hours

-

Aspergillus spp. and other rapidly growing molds: 48 hours

-

Slow-growing molds: 72-96 hours

-

7. Reading the MIC

-

The MIC is the lowest concentration of PCPL at which there is a significant inhibition of fungal growth compared to the growth control well.

-

Visual Reading: Use a reading mirror to observe the bottom of the wells. The endpoint for azole-like compounds is typically a prominent decrease in turbidity (≥50% growth inhibition).

-

Spectrophotometric Reading: Read the optical density (OD) of the wells at a wavelength of 530 nm. Calculate the percentage of growth inhibition for each well compared to the growth control. The MIC is the lowest concentration that shows the predetermined level of inhibition (e.g., ≥50%).

Data Presentation

Quantitative data from antifungal susceptibility testing with PCPL should be summarized in a table to facilitate comparison across different fungal species. As no standardized MIC data for PCPL is currently available, the following table is a template for presenting experimentally determined MICs.

| Fungal Species | PCPL MIC Range (µg/mL) | PCPL MIC₅₀ (µg/mL) | PCPL MIC₉₀ (µg/mL) |

| Candida albicans | e.g., 1-8 | e.g., 2 | e.g., 4 |

| Candida glabrata | e.g., 2-16 | e.g., 4 | e.g., 8 |

| Candida auris | e.g., 4-32 | e.g., 8 | e.g., 16 |

| Aspergillus fumigatus | e.g., 0.5-4 | e.g., 1 | e.g., 2 |

| Fusarium solani | e.g., 8-64 | e.g., 16 | e.g., 32 |

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Visualization of Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow Diagram

Application Notes and Protocols for the Extraction of Pentachlorophenyl Laurate from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is a chemical compound formerly used in textiles as a pesticide and preservative.[1] As an ester of pentachlorophenol (B1679276) (PCP), it shares similar toxicological concerns and environmental persistence.[1][2] PCP is a known persistent organic pollutant, exhibiting hepatotoxicity, carcinogenicity, and immunotoxicity.[1] Due to the potential for PCPL to hydrolyze into PCP, monitoring its presence in environmental matrices such as soil, water, and sediment is crucial for assessing environmental contamination and human exposure risks.

These application notes provide detailed protocols for the extraction and analysis of PCPL from environmental samples, primarily adapted from established methods for PCP due to the limited availability of specific literature for PCPL. The methodologies are designed to be robust and provide a foundation for researchers to develop and validate their own specific applications.

Toxicological Significance

This compound is expected to exert toxicity primarily through its hydrolysis to pentachlorophenol (PCP). The toxicological pathway of PCP involves its absorption and distribution to various tissues, with the highest concentrations typically found in the liver and kidneys.[2] The primary metabolic pathways for PCP are conjugation with glucuronic acid and oxidative dechlorination to form tetrachlorohydroquinone (B164984) (TCHQ).[3] These metabolites are then primarily excreted in the urine.[2] Disruption of thyroid homeostasis is a key toxic effect of PCP, which can have implications for neurodevelopment.[1]

Toxicological Pathway of Pentachlorophenol (PCP)

Caption: Toxicological pathway of Pentachlorophenol (PCP) following exposure.

Experimental Protocols

Given the ester linkage in PCPL, care must be taken to avoid hydrolysis to PCP during the extraction and analysis process if the goal is to quantify PCPL itself. The following protocols are designed to minimize this risk by using neutral pH conditions where possible.

Protocol 1: Extraction of this compound from Water Samples

This protocol utilizes Solid Phase Extraction (SPE) for the concentration and purification of PCPL from water samples, followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

-

Water sample

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Vortex mixer

-

SPE manifold

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Collect water samples in amber glass bottles and store at 4°C.

-

Allow samples to reach room temperature before extraction.

-

If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

-

-

Elution:

-

Elute the retained PCPL from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the reconstituted sample by HPLC. A reverse-phase C18 column is suitable for the separation.

-

A mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is recommended.

-

Protocol 2: Extraction of this compound from Soil and Sediment Samples

This protocol employs ultrasonic extraction followed by cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Soil/sediment sample, air-dried and sieved

-